molecular formula C7H5F4N B1270790 3-Amino-5-fluorobenzotrifluoride CAS No. 454-67-1

3-Amino-5-fluorobenzotrifluoride

Cat. No.: B1270790
CAS No.: 454-67-1
M. Wt: 179.11 g/mol
InChI Key: WQKQODZOQAFYPR-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H5F4N. It is a clear, colorless liquid that is used in various chemical syntheses and industrial applications . The compound is characterized by the presence of an amino group (-NH2) and a fluorine atom attached to a benzene ring, along with three fluorine atoms in a trifluoromethyl group (-CF3).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be used in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that it may interact with its targets through this mechanism.

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . Its LogP values suggest it has moderate lipophilicity .

Action Environment

It’s known that the compound should be stored under inert gas at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.

Biochemical Analysis

Biochemical Properties

3-Amino-5-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This interaction is crucial for studying the metabolic pathways and potential drug interactions involving cytochrome P450 .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of cytochrome P450 by binding to its active site, preventing the enzyme from metabolizing its substrates. This inhibition can result in altered metabolic pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including liver toxicity and disruption of normal cellular processes. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and the cytochrome P450 enzyme system. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other xenobiotics. These interactions can affect metabolic flux and alter the levels of metabolites in the body, leading to changes in overall metabolic function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the localization and concentration of this compound within the body, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These localization patterns can affect the compound’s effectiveness and its impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-fluorobenzotrifluoride can be synthesized through several methods. One common approach involves the nitration of 3-fluorobenzotrifluoride to form 3-nitro-5-fluorobenzotrifluoride, followed by reduction to yield the desired amino compound . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-fluorobenzotrifluoride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of fluorinated compounds for biological studies.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with fluorine-containing groups.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromobenzotrifluoride: Similar structure but with a bromine atom instead of fluorine.

    3-Amino-5-chlorobenzotrifluoride: Contains a chlorine atom instead of fluorine.

    3-Amino-5-methylbenzotrifluoride: Has a methyl group instead of fluorine.

Uniqueness

3-Amino-5-fluorobenzotrifluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the reactivity, stability, and biological activity of the compound, making it particularly valuable in various applications .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQODZOQAFYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371018
Record name 3-Amino-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-67-1
Record name 3-Fluoro-5-trifluoromethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-fluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (XVIII) (55.5 g) is dissolved in 500 mL of ethanol. Triethylamine (19.63 g) and palladium on charcoal (6 g, Pd/C 10%, Engelhard 4505) are added and the mixture is subjected to hydrogenation at 20-25° C. After 20 hours reaction time, the consumption of hydrogen had ceased. The hydrogen pressure is released and the solution is separated from the catalyst by filtration on Cellflock. The filter residue comprising the catalyst is washed with ethanol (2×100 mL). The filtrate and wash fractions are combined and the solution thus obtained is concentrated at 45° C. under reduced pressure to a final volume of ca. 400 mL. Toluene (400 mL) is added and the resulting solution is concentrated to a final volume of ca. 250 mL to obtain a suspension. The precipitate is removed by filtration and the filter cake is washed with toluene (2×100 mL). The solution is concentrated again to a final volume of 200 mL and the formed precipitate is removed again by filtration. The filter cake is washed with toluene (3×50 mL). The process of dilution with toluene, concentration and filtration is repeated until no substantial precipitation occurred in the toluene solution. Finally, the solvent is evaporated at 45-50° C. under reduced pressure and the residue is dried in vacuo at 45° C. to obtain 3-fluoro-5-trifluoromethyl-phenylamine as a yellow oil. GC-MS: m/z: 179, 160, 151, 140, 132. The product is identical in GC and HPLC to a sample of 3-amino-5-fluoro-benzotrifluoride, purchased from ABCR (ABCR F01075). Also the NMR spectra are identical to the sample purchased from ABCR.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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